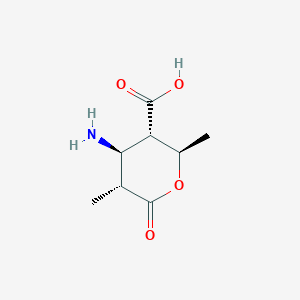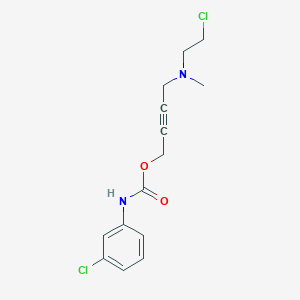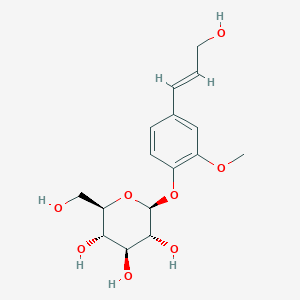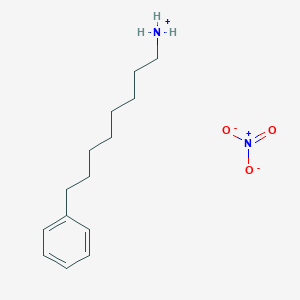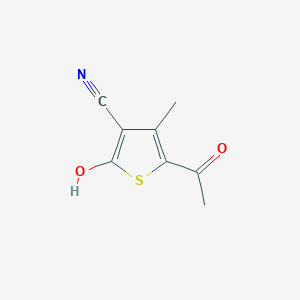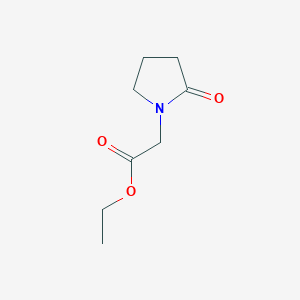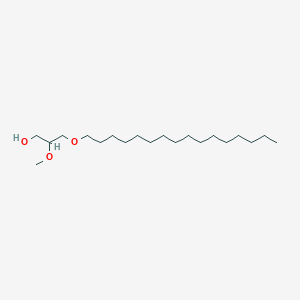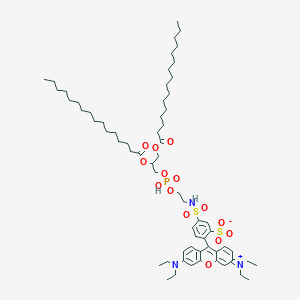
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine, also known as Liss Rhod PE, is a fluorescent lipid commonly used in scientific research. It is a synthetic phospholipid that contains a fluorescent dye, which allows it to be easily visualized and tracked in biological systems. The purpose of
Mecanismo De Acción
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is a fluorescent lipid that incorporates into biological membranes and is incorporated into the phospholipid bilayer. The fluorescent dye is located on the headgroup of the lipid, which allows it to be easily visualized using fluorescence microscopy. N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE has a high quantum yield and is resistant to photobleaching, making it an ideal probe for long-term imaging studies.
Efectos Bioquímicos Y Fisiológicos
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE has minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells at the concentrations typically used in experiments and does not alter membrane fluidity or permeability. However, it is important to note that the incorporation of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE into the membrane may alter the behavior of other membrane-associated proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that allows for real-time imaging of biological processes. It is also easy to use and can be incorporated into a variety of experimental systems. However, there are some limitations to using N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE. It is not suitable for experiments that require high-resolution imaging, as the fluorescent dye is relatively large and may interfere with other imaging techniques. Additionally, N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is not suitable for experiments that require long-term imaging, as the fluorescent dye may photobleach over time.
Direcciones Futuras
There are several future directions for the use of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE in scientific research. One potential application is in the study of lipid metabolism, where N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE could be used to track the movement of lipids between different cellular compartments. Another potential application is in the study of membrane trafficking, where N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE could be used to visualize the dynamics of membrane fusion and fission events. Additionally, N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE could be used in combination with other fluorescent probes to study complex biological processes such as signaling pathways and protein-protein interactions.
Métodos De Síntesis
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is synthesized by coupling N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamineamine Rhodamine B sulfonyl chloride with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is commonly used in scientific research as a fluorescent probe to label and track membranes, lipids, and proteins. It has been used to study a variety of biological processes, including membrane trafficking, endocytosis, exocytosis, lipid metabolism, and protein-protein interactions. N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is particularly useful for studying membrane dynamics, as it allows researchers to visualize changes in membrane structure and organization in real-time.
Propiedades
Número CAS |
115044-45-6 |
|---|---|
Nombre del producto |
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine |
Fórmula molecular |
C64H102N3O14PS2 |
Peso molecular |
1232.6 g/mol |
Nombre IUPAC |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C64H102N3O14PS2/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-62(68)77-50-54(80-63(69)38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)51-79-82(70,71)78-46-45-65-83(72,73)55-41-44-58(61(49-55)84(74,75)76)64-56-42-39-52(66(9-3)10-4)47-59(56)81-60-48-53(40-43-57(60)64)67(11-5)12-6/h39-44,47-49,54,65H,7-38,45-46,50-51H2,1-6H3,(H-,70,71,74,75,76) |
Clave InChI |
NHMNXIHGKOHXQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine NLRBS-DPPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
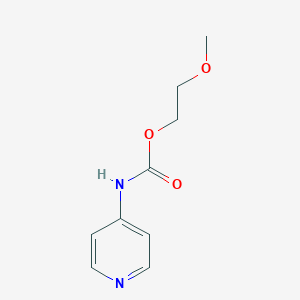
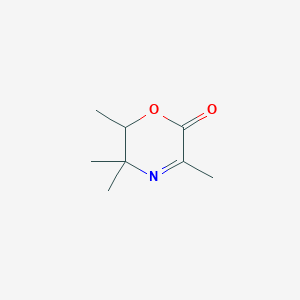
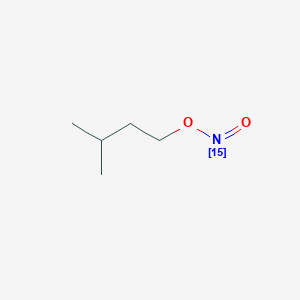
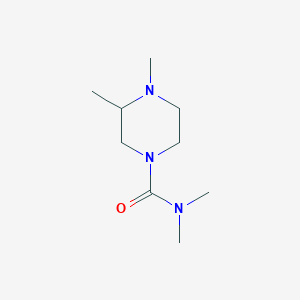
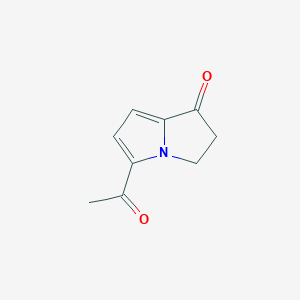
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
